4-Cyano-L-Phenylalanine

Description

BenchChem offers high-quality 4-Cyano-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

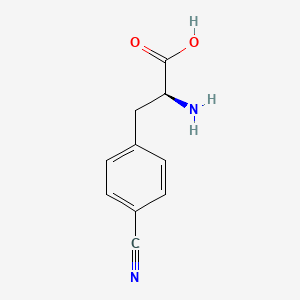

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPUXXIFQQMKN-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937335 |

Source

|

| Record name | 4-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167479-78-9 |

Source

|

| Record name | 4-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L)-4-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Cyano-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-L-phenylalanine is a non-canonical amino acid that has garnered significant interest in biochemical and pharmaceutical research.[1] Its structural similarity to the natural amino acid L-phenylalanine, combined with the unique electronic properties of the nitrile group, makes it a valuable tool for investigating protein structure and function, as well as a versatile building block in peptide and drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyano-L-phenylalanine, detailed experimental protocols for their determination, and a visualization of its application in protein research.

Core Physicochemical Properties

The unique physicochemical characteristics of 4-Cyano-L-phenylalanine underpin its utility in various scientific applications. The introduction of a cyano group to the phenyl ring of L-phenylalanine alters its electronic and steric properties, influencing its behavior in biological systems.

Quantitative Data Summary

A summary of the key physicochemical properties of 4-Cyano-L-phenylalanine is presented below. For comparative purposes, data for the parent amino acid, L-phenylalanine, is also included.

| Property | 4-Cyano-L-phenylalanine | L-Phenylalanine |

| Molecular Formula | C₁₀H₁₀N₂O₂[2][3] | C₉H₁₁NO₂[4][5] |

| Molecular Weight | 190.20 g/mol [3] | 165.19 g/mol [4][5] |

| Appearance | White to off-white solid/powder[2] | White crystalline powder[4][6] |

| Melting Point | Not reported[7] | 270-283 °C (decomposes)[4][5][6][8][9] |

| Water Solubility | Estimated: 100 g/L[7] | 26.4 g/L at 25 °C[10] |

| pKa₁ (α-carboxyl) | Predicted (DL-form): 2.13 ± 0.10[11] | ~1.83[4][12] |

| pKa₂ (α-amino) | Not available | ~9.13[4][12] |

| logP (Octanol-Water Partition Coefficient) | Computed (XLogP3): -1.4 | - |

| CAS Number | 104531-20-6[2] | 63-91-2[5][8] |

Experimental Protocols

The determination of the physicochemical properties of amino acids like 4-Cyano-L-phenylalanine relies on established experimental methodologies. Below are detailed protocols for key analytical procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, specialized techniques are required.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 4-Cyano-L-phenylalanine is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to a liquid (completion of melting) are recorded. This range is reported as the melting point. For compounds that decompose, the temperature at which decomposition begins (e.g., charring) is noted.

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups (the α-carboxyl and α-amino groups) are fundamental to understanding the acid-base behavior of an amino acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of 4-Cyano-L-phenylalanine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

-

Acidic Titration: The solution is first acidified to a low pH (e.g., pH 1.5) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Basic Titration: The acidified solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁ (α-carboxyl group), and the second midpoint corresponds to pKa₂ (α-amino group). The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.

Solubility Measurement

Determining the solubility of an amino acid in various solvents is crucial for applications in drug formulation and biochemical assays.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of solid 4-Cyano-L-phenylalanine is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions) in a sealed flask.

-

Agitation and Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The suspension is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy (by measuring absorbance at a wavelength where the compound absorbs), high-performance liquid chromatography (HPLC), or by gravimetric analysis after solvent evaporation.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Application in Protein Research: A Workflow

4-Cyano-L-phenylalanine is widely used as a spectroscopic probe to study protein structure, dynamics, and interactions.[1][13] The nitrile group's unique vibrational frequency and its influence on the amino acid's fluorescence properties allow for sensitive detection of changes in the local environment within a protein.

References

- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. acs.org [acs.org]

- 8. L-Phenylalanine CAS#: 63-91-2 [m.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. DL-4-Cyanophenylalanine | 22888-47-7 [amp.chemicalbook.com]

- 12. Phenylalanine - Wikipedia [en.wikipedia.org]

- 13. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyano-L-phenylalanine molecular weight and structure.

An In-Depth Technical Guide to 4-Cyano-L-phenylalanine

Introduction

4-Cyano-L-phenylalanine (pCNPhe) is a non-canonical amino acid that has become an invaluable tool for researchers, scientists, and drug development professionals. Structurally similar to the natural amino acid L-phenylalanine, it features a nitrile group (C≡N) at the para position of the phenyl ring. This unique modification allows it to serve as a versatile building block in peptide synthesis and as a sensitive spectroscopic probe to investigate protein structure, dynamics, and local environments.[1][2][3] Its incorporation into peptides and proteins can enhance biological activity, stability, and provide a means for detailed biophysical characterization.[4][5] This guide provides a comprehensive overview of its molecular properties, synthesis protocols, and key applications.

Physicochemical Properties and Structure

4-Cyano-L-phenylalanine is a white to off-white solid.[1] The core structure consists of a standard L-phenylalanine framework with a cyano substituent on the benzene ring. This addition significantly influences the molecule's electronic properties, making it a useful component in pharmaceutical design and biochemical research.[1][3]

Table 1: Quantitative Data for 4-Cyano-L-phenylalanine

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(4-cyanophenyl)propanoic acid | [6] |

| Synonyms | p-Cyano-L-phenylalanine, L-Phe(4-CN)-OH | [1][6][7] |

| CAS Number | 104531-20-6, 167479-78-9 | [1][7] |

| Molecular Formula | C10H10N2O2 | [1][6][7] |

| Molecular Weight | 190.20 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [7] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

The unique properties of 4-Cyano-L-phenylalanine are leveraged through various experimental procedures, from its chemical synthesis to its application as a spectroscopic reporter.

Enantioselective Chemical Synthesis

A highly efficient, two-step enantioselective synthesis has been developed that produces 4-Cyano-L-phenylalanine in high yield (87% overall) and purity, avoiding the need for chromatography.[2][8]

Methodology:

-

Phase-Transfer Catalyzed Alkylation:

-

A solution of (R)-Marvoka catalyst in CH₂Cl₂ is added to a flask containing N-(diphenylmethylene)glycine tert-butyl ester, toluene, a 50% aqueous KOH solution, and 4-bromomethyl benzonitrile.[2]

-

This biphasic mixture is stirred vigorously at ambient temperature overnight, allowing for the phase-transfer catalyst to facilitate the alkylation reaction.[2]

-

Following the reaction, the mixture is extracted with diethyl ether, and the combined organic layers are washed with brine.[2] This step yields the protected intermediate, 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester.[2]

-

-

Deprotection:

-

The crude, protected intermediate is dissolved in dichloromethane.[2]

-

Trifluoroacetic acid is added slowly while stirring, and the mixture is left to react at ambient temperature for 24 hours to remove both the N-diphenylmethylene and tert-butyl protecting groups.[2]

-

The reaction mixture is concentrated under reduced pressure and then partitioned between diethyl ether and 3M HCl to isolate the final product, 4-Cyano-L-phenylalanine.[2]

-

Application as an Infrared (IR) Spectroscopic Probe

The nitrile group of 4-Cyano-L-phenylalanine serves as a powerful vibrational reporter.[2] Its stretching frequency is highly sensitive to the local electrostatic environment, making it an ideal probe for studying protein structure and dynamics.[2][9] Changes in solvent exposure, hydrogen bonding, or electric fields within the protein cause measurable shifts in the nitrile's absorption frequency.[2]

Methodology for IR Analysis:

-

Protein Expression and Purification: The unnatural amino acid is site-specifically incorporated into a protein of interest (e.g., superfolder green fluorescent protein, sfGFP) using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon.[2][8][10] The resulting protein containing pCNPhe is then expressed and purified.

-

Sample Preparation: The purified protein sample is prepared for analysis, often as a thin film or in a suitable buffer.[2]

-

FTIR Spectroscopy: Temperature-dependent equilibrium FTIR absorbance spectra are recorded on a spectrometer (e.g., Bruker Vertex 70).[2]

-

Data Analysis: The IR spectrum is analyzed, focusing on the absorption profile of the nitrile symmetric stretching frequency.[2] A single, symmetric absorbance band indicates a uniform local environment, whereas a more complex profile suggests multiple distinct local environments, such as hydrogen bonding to water or nearby amino acid residues.[2][9]

Applications in Research and Drug Development

4-Cyano-L-phenylalanine is widely utilized across several scientific domains due to its unique characteristics.

-

Peptide and Pharmaceutical Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS), often in its Boc- or Fmoc-protected forms, to create novel peptides with enhanced stability or modified biological activity.[4][11] In drug development, the cyano group can improve the potency and selectivity of drug candidates, making it a valuable intermediate for active pharmaceutical ingredients (APIs), particularly in cancer therapy and neuropharmacology.[1][4]

-

Protein Engineering and Biophysical Studies: As a spectroscopic probe, it provides high-resolution insights into protein folding, enzyme mechanisms, and protein-membrane interactions.[2][5] The ability to track changes in the local environment of a specific site within a protein is crucial for understanding its function and mechanism of action.[9]

-

Bioconjugation: The cyano group can facilitate bioconjugation reactions, which are used to link peptides to other biomolecules for creating targeted drug delivery systems or diagnostic tools.[4][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Properties of p-Cyano-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cyano-L-phenylalanine (pCNPhe) is a non-natural amino acid that has emerged as a powerful spectroscopic probe in biochemical and biophysical research. Its unique photophysical and vibrational properties, coupled with its structural similarity to natural aromatic amino acids, make it an invaluable tool for investigating protein structure, dynamics, and interactions with minimal perturbation. This technical guide provides an in-depth overview of the spectroscopic characteristics of pCNPhe, detailed experimental protocols for its use, and a summary of its applications in protein science and drug development.

Core Spectroscopic Properties

pCNPhe possesses distinct absorbance, fluorescence, and infrared (IR) spectroscopic signatures that are highly sensitive to its local environment. This sensitivity allows researchers to probe changes in protein conformation, binding events, and solvent accessibility.

UV-Visible Absorption

The absorption spectrum of pCNPhe in aqueous solution is characterized by two primary bands.[1] These bands, corresponding to π to π* transitions, are centered around 240 nm and 280 nm.[1] The molar extinction coefficient at 280 nm is approximately 850 M⁻¹cm⁻¹.[2][3]

Fluorescence Spectroscopy

As a fluorescent probe, pCNPhe offers several advantages, including a significant quantum yield in aqueous environments and the ability to be selectively excited in the presence of native tryptophan and tyrosine residues.[1][4] Its fluorescence is particularly sensitive to solvent polarity and hydrogen bonding interactions.[1][5][6]

The fluorescence quantum yield of pCNPhe is notably higher in polar, protic solvents where the cyano group can form hydrogen bonds.[1][5][6] For instance, the quantum yield is approximately 0.11 in water.[4] Conversely, in a hydrophobic, non-hydrogen bonding environment, the fluorescence is significantly quenched.[4][7] This property makes pCNPhe an excellent reporter for processes involving the exclusion of water, such as protein folding and ligand binding.[3][7]

The fluorescence of pCNPhe can also be quenched by proximity to certain amino acid residues, most notably tyrosine, through Förster Resonance Energy Transfer (FRET).[2][5] The Förster distance for the pCNPhe-Tyr pair is approximately 12 Å.[2] It can also form a FRET pair with tryptophan.[3] Additionally, deprotonated histidine and lysine side chains can act as effective quenchers.[2][4] The protonation state of the N-terminal amino group can also influence pCNPhe fluorescence, allowing it to function as a pH sensor.[3]

Infrared Spectroscopy

The nitrile (C≡N) stretching vibration of pCNPhe gives rise to a characteristic infrared absorption band in a region of the spectrum that is relatively free from other protein absorptions.[8] This vibrational probe is sensitive to the local electric field and hydrogen bonding environment.[8] The C≡N stretching frequency in aqueous solution is typically observed around 2233 cm⁻¹.[8] Shifts in this frequency can provide detailed information about changes in the local environment, including hydration status and electrostatic interactions.[1][9]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for p-cyano-L-phenylalanine.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maxima (λ_abs_) | ~240 nm, ~280 nm | Water | [1] |

| Molar Extinction Coefficient (ε₂₈₀) | 850 M⁻¹cm⁻¹ | Water | [2][3] |

| Fluorescence Emission Maximum (λ_em_) | ~291-295 nm | Water | [1][2] |

| Fluorescence Quantum Yield (Φ_f_) | ~0.11 | Water | [4] |

| Fluorescence Lifetime (τ_f_) | 5-8 ns | Protic solvents | [1] |

| Förster Distance (R₀) with Tyrosine | ~12 Å | - | [2] |

| Förster Distance (R₀) with Tryptophan | ~16 Å | - | [3] |

| IR Absorption (C≡N Stretch) | ~2233 cm⁻¹ | Aqueous Buffer | [8] |

Experimental Protocols

Fluorescence Spectroscopy Measurements

This protocol outlines a general procedure for measuring the fluorescence of pCNPhe-containing peptides or proteins.

Materials:

-

pCNPhe-labeled peptide or protein

-

Appropriate buffer solution (e.g., 10 mM sodium acetate, pH 5.5 or 10 mM Tris, pH 8.3)[2]

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Set the excitation wavelength to 240 nm or 275 nm.[1][2] The 240 nm wavelength is often used to avoid inner filter effects in samples with high optical density at 280 nm.[10]

-

Set the emission scan range from 250 nm to 350 nm.[2]

-

Set the excitation and emission slit widths to an appropriate value (e.g., 1-2.5 nm) to balance signal intensity and spectral resolution.[11]

-

-

Data Acquisition:

-

Place the sample in a quartz cuvette and insert it into the spectrofluorometer.

-

Record the fluorescence emission spectrum.

-

For pH-dependent studies, titrate the sample with small aliquots of acid or base and record the fluorescence intensity at the emission maximum (e.g., 291 nm) at each pH value.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence of the buffer.

-

Analyze the changes in fluorescence intensity or emission maximum to infer changes in the local environment of the pCNPhe residue.

-

Infrared Spectroscopy Measurements

This protocol provides a general method for acquiring the IR spectrum of a pCNPhe-labeled protein.

Materials:

-

pCNPhe-labeled protein

-

Appropriate buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8)[8]

-

FTIR spectrometer with a suitable detector

-

Transmission cell with appropriate window material (e.g., CaF₂)

Procedure:

-

Sample Preparation:

-

Prepare a concentrated sample of the pCNPhe-labeled protein (e.g., 1-1.5 mM) in the desired buffer.[8]

-

-

Instrument Setup:

-

Data Acquisition:

-

Record a background spectrum of the buffer solution in the transmission cell.

-

Replace the buffer with the protein sample and record the sample spectrum.

-

-

Data Analysis:

-

Subtract the buffer background spectrum from the sample spectrum.

-

Perform baseline correction.

-

Identify and analyze the nitrile stretching band around 2233 cm⁻¹.

-

Visualizations

Caption: Workflow for pCNPhe Fluorescence Spectroscopy.

Caption: Energy Transfer in pCNPhe Quenching.

Applications in Drug Development

The unique spectroscopic properties of pCNPhe make it a valuable tool in various stages of drug development:

-

Target Validation and Characterization: pCNPhe can be incorporated into a target protein to study its folding, stability, and conformational changes upon ligand binding.[2][7] This provides insights into the mechanism of action of potential drug candidates.

-

High-Throughput Screening: Assays based on the fluorescence of pCNPhe can be developed to screen for compounds that bind to a target protein and induce a conformational change. The sensitivity of pCNPhe to its environment can provide a robust signal for binding events.

-

Fragment-Based Drug Discovery: By placing pCNPhe at or near a binding pocket, the binding of small molecule fragments can be detected through changes in its fluorescence or IR spectrum.

-

Peptide and Protein Therapeutics: For therapeutic peptides and proteins, pCNPhe can be used to study their interactions with binding partners, cell membranes, and other biological molecules.[3] This can aid in optimizing their efficacy and delivery.

Conclusion

p-Cyano-L-phenylalanine is a versatile spectroscopic probe with a growing range of applications in protein science and drug discovery. Its sensitivity to the local environment, combined with its minimal steric perturbation, allows for detailed investigations of protein structure, function, and interactions. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize pCNPhe in their own studies.

References

- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

The Advent of a Molecular Spy: 4-Cyano-L-phenylalanine in Biochemical Exploration

An In-depth Technical Guide on the Discovery, Synthesis, and Initial Applications of a Versatile Unnatural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

The quest to understand the intricate molecular choreography within living systems has perpetually driven the development of novel biochemical tools. Among these, unnatural amino acids (UAAs) have emerged as powerful probes, offering the ability to introduce unique chemical functionalities into proteins site-specifically. This technical guide delves into the discovery and seminal applications of 4-Cyano-L-phenylalanine (pCNPhe), a UAA that has proven to be an exceptionally versatile reporter of local protein environments, dynamics, and interactions. Its nitrile group serves as a distinctive vibrational and fluorescent probe, minimally perturbing the native protein structure while providing a wealth of spectroscopic information.

Discovery and Enantioselective Synthesis

The journey of 4-Cyano-L-phenylalanine from a chemical novelty to a staple in the biochemist's toolkit began with the need for a spectrally unique and environmentally sensitive probe that could be genetically encoded. The development of an efficient and scalable synthesis was crucial for its widespread adoption.

A notable advancement in its preparation is a two-step enantioselective synthesis that boasts an impressive 87% overall yield without the need for chromatographic purification.[1][2][3] This method has made pCNPhe more accessible for research purposes.

Experimental Protocol: Enantioselective Synthesis of 4-Cyano-L-phenylalanine

This protocol outlines a two-step enantioselective synthesis of 4-Cyano-L-phenylalanine hydrochloride.[2]

Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester

-

To a 500-mL round-bottom flask cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 × 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).

-

Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 0.03385 mol), toluene (111 mL), a 50% aqueous solution of KOH/H₂O (111 mL), and 4-bromomethyl benzonitrile (7.95 g, 0.0406 mol).

-

Vigorously stir the biphasic mixture at ambient temperature overnight.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL).

Step 2: Synthesis of 4-Cyano-L-phenylalanine hydrochloride

-

Dissolve the crude product from Step 1 (5.00 g, 0.0122 mol) in dichloromethane (56 mL).

-

Slowly add trifluoroacetic acid (56 mL) while stirring.

-

Stir the mixture at ambient temperature for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between diethyl ether and 3M HCl.

-

Wash the aqueous layer with additional diethyl ether.

-

Concentrate the aqueous layer to yield 4-Cyano-L-phenylalanine hydrochloride as a white powder (2.42 g, 88% yield).[2]

Spectroscopic Properties: A Dual-Mode Probe

The utility of 4-Cyano-L-phenylalanine stems from the unique spectroscopic properties of its nitrile (C≡N) group. This functional group acts as both an infrared (IR) and a fluorescent reporter, providing complementary information about its local environment.

Vibrational Probe (Infrared Spectroscopy)

The C≡N stretching vibration of pCNPhe appears in a region of the IR spectrum that is free from absorption by natural amino acids, making it an excellent site-specific probe. The frequency of this vibration is highly sensitive to the local electric field and hydrogen bonding interactions.

| Solvent | Nitrile Stretching Frequency (cm⁻¹) | Reference |

| Water (H₂O) | ~2237 | [2] |

| Tetrahydrofuran (THF) | ~2229 | [2] |

Table 1: Solvent-Dependent Nitrile Stretching Frequency of 4-Cyano-L-phenylalanine.

Fluorescent Probe

4-Cyano-L-phenylalanine exhibits intrinsic fluorescence that is sensitive to its environment, particularly to solvent polarity and hydrogen bonding. Its fluorescence quantum yield is approximately five times greater than that of natural phenylalanine. The fluorescence can be selectively excited in the presence of tryptophan and tyrosine.

| Solvent | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference |

| Water | 0.12 | 7.8 | [4] |

| Methanol | 0.14 | 8.1 | [4] |

| Ethanol | 0.15 | 8.3 | [4] |

| Acetonitrile | 0.07 | 1.1, 5.4 | [4] |

| Tetrahydrofuran (THF) | 0.04 | 1.0, 4.4 | [4] |

Table 2: Photophysical Properties of 4-Cyano-L-phenylalanine in Various Solvents.

The fluorescence of pCNPhe can be quenched by various molecules, including several amino acid side chains. The efficiency of this quenching, quantified by the Stern-Volmer constant (KSV), provides information about the proximity of the quencher to the pCNPhe residue.

| Quencher (Amino Acid Side Chain) | Stern-Volmer Constant (KSV) (M⁻¹) | Reference |

| Tyrosine | High (specific value not provided) | [1][5] |

| Histidine (deprotonated) | 39.8 (for free imidazole) | [1][5] |

| Methionine | Moderate quenching | [1][5] |

| Cysteine | Moderate quenching | [1][5] |

| Histidine (protonated) | Lower than deprotonated form | [1][5] |

| Asparagine | Low quenching | [1][5] |

| Arginine | Low quenching | [1][5] |

| Lysine (protonated) | Low quenching | [1][5] |

| Acetic Acid | 0.31 | [1] |

| Sodium Acetate | 0.25 | [1] |

Table 3: Stern-Volmer Constants for Fluorescence Quenching of 4-Cyano-L-phenylalanine by Various Amino Acid Side Chains and Other Molecules.

Initial Applications in Biochemistry

The unique spectroscopic properties of 4-Cyano-L-phenylalanine have been harnessed in a variety of biochemical applications, primarily centered on its ability to probe protein structure, dynamics, and interactions.

Probing Local Protein Environments

A multifaceted approach combining IR spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations with site-specific incorporation of pCNPhe has proven powerful for dissecting complex local protein environments.[2][3][6] This methodology allows for a detailed molecular interpretation of the nitrile group's surroundings within a protein.

Site-Specific Incorporation into Proteins

The genetic incorporation of pCNPhe into proteins in response to an amber stop codon (UAG) has been a key enabling technology. This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.

This protocol provides a general workflow for the expression of a protein containing pCNPhe at a specific site in E. coli.

-

Plasmid Preparation:

-

Clone the gene of interest into a suitable expression vector.

-

Introduce an amber stop codon (TAG) at the desired site for pCNPhe incorporation using site-directed mutagenesis.

-

Co-transform E. coli cells (e.g., BL21(DE3)) with the expression plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for pCNPhe (e.g., pEVOL-pCNF).

-

-

Protein Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Supplement the medium with 4-Cyano-L-phenylalanine to a final concentration of 1-2 mM.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

-

Verification of Incorporation:

-

Confirm the incorporation of pCNPhe by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the UAA incorporated.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

4-Cyano-L-phenylalanine can also be readily incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

This protocol outlines the general steps for incorporating Fmoc-4-cyano-L-phenylalanine into a peptide chain.

-

Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent (e.g., DMF or DCM).

-

-

First Amino Acid Coupling:

-

Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HCTU, HATU) and a base (e.g., DIPEA).

-

-

Chain Elongation Cycle:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20%).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (which can be Fmoc-4-cyano-L-phenylalanine-OH) using a coupling agent and a base.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat this cycle until the desired peptide sequence is synthesized.

-

-

Cleavage and Deprotection:

-

Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Future Directions

The initial applications of 4-Cyano-L-phenylalanine have laid a strong foundation for its use as a versatile biochemical probe. Future research is likely to expand its utility in several key areas:

-

Probing Enzyme Mechanisms: The sensitivity of the nitrile group's vibrational frequency to electric fields makes it an ideal probe for studying the electrostatic environment of enzyme active sites during catalysis.

-

Investigating Protein-Protein Interactions: By incorporating pCNPhe at the interface of a protein complex, changes in its fluorescence or IR spectrum upon binding can provide detailed information about the interaction.

-

Monitoring Protein Folding and Misfolding: The environmental sensitivity of pCNPhe fluorescence can be used to monitor the kinetics and thermodynamics of protein folding and aggregation in real-time.

-

Drug Discovery and Development: As a component of peptide-based drugs, pCNPhe can serve as a built-in spectroscopic reporter to study drug-target interactions and pharmacokinetics.

References

- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

4-Cyano-L-phenylalanine: A Technical Guide to its Unnatural Nature, Synthesis, and Application as a Spectroscopic Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

4-Cyano-L-phenylalanine (pCNPhe) is a non-canonical, or unnatural, amino acid that has garnered significant attention in the scientific community for its unique properties as a spectroscopic probe.[1][2][3][4] Its defining feature is the presence of a nitrile group on the phenyl ring, which serves as a sensitive vibrational reporter of the local molecular environment. This technical guide provides a comprehensive overview of 4-Cyano-L-phenylalanine, detailing its unnatural status, methods of synthesis, physicochemical properties, and its versatile applications in research and drug development, particularly in the study of protein structure and dynamics.

Physicochemical and Spectroscopic Data

The unique chemical structure of 4-Cyano-L-phenylalanine endows it with distinct physical and spectroscopic properties that are pivotal for its applications. These properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C10H10N2O2 | [5][6] |

| Molecular Weight | 190.20 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥ 99% (Chiral HPLC) | [5] |

| CAS Number | 104531-20-6, 167479-78-9 | [5] |

| IUPAC Name | (2S)-2-amino-3-(4-cyanophenyl)propanoic acid | [6] |

| Spectroscopic Data | Values | Reference |

| ¹H NMR (500 MHz, D₂O) | δ 7.74 (d, J = 8.3, 2H), 7.47 (d, J = 8.3, 2H), 4.39 (dd, J = 7.5, J = 6.1, 1H), 3.41 (dd, J = 14.6, J = 5.8, 1H), 3.31 (dd, J = 14.6, J = 7.3, 1H) ppm | [7] |

| Infrared (ATR thin film) | 3413.7 (br m), 2988.3 (s), 2869.7 (s), 2230.1 (m, C≡N stretch), 1734.6 (m), 1625.7 (m), 1392.2 (m), 1143.5 (s), 1075.0 (m), 845.1 (w), 696.0 (m) cm⁻¹ | [7] |

The nitrile group's stretching frequency is particularly sensitive to its local environment, exhibiting a blue shift in more polar solvents. For instance, a shift of 8.7 cm⁻¹ is observed when the solvent is changed from THF to water.[7] This sensitivity is the foundation of its use as a vibrational reporter.

Experimental Protocols

Enantioselective Synthesis of 4-Cyano-L-phenylalanine

A highly efficient, two-step enantioselective synthesis has been developed, providing an 87% overall yield without the need for chromatography.[1][7][8]

Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester

-

To a 500-mL round bottom flask cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 × 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).

-

Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 0.03385 mol), toluene (111 mL), a 50% aqueous solution of KOH (111 mL), and 4-bromomethyl benzonitrile (7.95 g, 0.0406 mol).

-

Stir the biphasic mixture vigorously at ambient temperature overnight.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL).

Step 2: Synthesis of 4-Cyano-L-phenylalanine hydrochloride

-

Dissolve the crude product from Step 1 (5.00 g, 0.0122 mol) in dichloromethane (56 mL).

-

Slowly add trifluoroacetic acid (56 mL) while stirring.

-

Stir the mixture at ambient temperature for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between diethyl ether and 3M HCl.

-

Wash the aqueous layer with additional diethyl ether and then concentrate to yield 4-Cyano-L-phenylalanine hydrochloride as a white powder (2.42 g, 88% yield).[7]

Site-Specific Incorporation into Proteins

4-Cyano-L-phenylalanine can be genetically incorporated into proteins site-specifically using the Amber codon suppression protocol in E. coli.[1][7][8] This technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts 4-Cyano-L-phenylalanine at that specific site during protein translation. This allows for the precise placement of the vibrational probe within a protein of interest.[2][7]

Applications in Research and Drug Development

The unique properties of 4-Cyano-L-phenylalanine make it a valuable tool in various research fields:

-

Pharmaceutical Development: It serves as a building block in the synthesis of novel pharmaceutical agents, particularly for neurological disorders.[5][9] Its incorporation into peptides can enhance their stability and activity.[5][10]

-

Biochemical Research: It is used to study protein synthesis, enzyme activity, and metabolic pathways.[5][9] The nitrile group acts as a vibrational reporter to probe local protein structure and dynamics, including protein folding, protein-membrane interactions, and amyloid formation.[11][7]

-

Peptide Synthesis: As a non-natural amino acid, it is used in the production of modified peptides for therapeutic and diagnostic applications.[5][9][10] Fmoc- and Boc-protected derivatives are commercially available for use in solid-phase peptide synthesis.[10][12][13]

-

Enzyme Inhibition and Receptor Binding: Its ability to modulate biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.[5][9]

Signaling Pathways and Experimental Workflows

The primary application of 4-Cyano-L-phenylalanine as a research tool is to probe molecular environments rather than to modulate specific signaling pathways directly. The following diagrams illustrate the general workflow for its synthesis and incorporation into proteins for structural studies.

Conclusion

4-Cyano-L-phenylalanine stands out as a powerful unnatural amino acid for probing the intricacies of protein structure and function. Its straightforward synthesis and the ability to be genetically encoded into proteins provide researchers with a versatile tool for high-resolution studies of molecular environments. As techniques in protein engineering and spectroscopy continue to advance, the applications of 4-Cyano-L-phenylalanine in both fundamental research and drug discovery are poised to expand further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. acs.org [acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. peptide.com [peptide.com]

Solubility and Stability of 4-Cyano-L-phenylalanine in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Cyano-L-phenylalanine in aqueous buffer systems. 4-Cyano-L-phenylalanine is a non-natural amino acid increasingly utilized in peptide synthesis and drug development as a spectroscopic probe and a building block for novel therapeutics.[1][2] A thorough understanding of its physicochemical properties is crucial for its effective application in research and pharmaceutical development. This document summarizes available data on its solubility and stability, outlines detailed experimental protocols for its characterization, and presents visual workflows to guide laboratory practices.

Solubility Profile

The solubility of 4-Cyano-L-phenylalanine is a critical parameter for its handling and use in aqueous solutions for various applications, including peptide synthesis and biological assays.

Aqueous Solubility

An estimated aqueous solubility for 4-Cyano-L-phenylalanine has been reported to be approximately 100 g/L; however, the specific pH and temperature conditions for this measurement were not detailed.[3] It has been noted that 4-Cyano-L-phenylalanine has low solubility in 100% tetrahydrofuran (THF), suggesting its preference for more polar, aqueous environments.[1] The solubility of L-phenylalanine, the parent amino acid, is known to increase with temperature in aqueous solutions.[4][5] A similar trend can be anticipated for its 4-cyano derivative.

Table 1: Quantitative Solubility Data of 4-Cyano-L-phenylalanine

| Buffer System | pH | Temperature (°C) | Solubility (g/L) |

| Aqueous Solution | Not Specified | Not Specified | ~100 (estimated)[3] |

| Phosphate Buffer | 7.6 | 20 | Soluble at 10-20 µM[1] |

| Phosphate Buffer | 7.1 | Not Specified | Soluble (concentration not specified)[1] |

Experimental Protocol for Solubility Determination

A standardized protocol to determine the aqueous solubility of 4-Cyano-L-phenylalanine in various buffer systems is outlined below. This method is based on the shake-flask method, a common technique for solubility measurement.

Objective: To determine the equilibrium solubility of 4-Cyano-L-phenylalanine in a given aqueous buffer at a specific temperature.

Materials:

-

4-Cyano-L-phenylalanine (solid)

-

Selected aqueous buffers (e.g., phosphate, citrate, borate) at desired pH values

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of solid 4-Cyano-L-phenylalanine to vials containing the desired aqueous buffers.

-

Equilibrate the vials in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the corresponding buffer.

-

Quantify the concentration of 4-Cyano-L-phenylalanine in the diluted samples using a validated stability-indicating HPLC method (see Section 3.2).

-

Calculate the solubility in g/L based on the determined concentration and the dilution factor.

Caption: Workflow for Solubility Determination.

Stability Profile

The stability of 4-Cyano-L-phenylalanine in aqueous buffers is a critical factor for its storage, handling in experimental workflows, and for the shelf-life of products containing this amino acid.

Thermal Stability

4-Cyano-L-phenylalanine has been reported to be "fairly stable when heated" in an aqueous solution, with experiments conducted at temperatures up to 80°C.[1] While a decrease in the Raman signal intensity was observed at higher temperatures, a strong signal was still present at 80°C, indicating a degree of thermal robustness.[1] In another study, a peptide containing 4-Cyano-L-phenylalanine showed a linear decrease in the intensity of its characteristic nitrile vibrational band over 60 minutes in a pH 7.1 buffer, suggesting some level of degradation under these conditions.[1]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of 4-Cyano-L-phenylalanine under various stress conditions. These studies are crucial for the development and validation of stability-indicating analytical methods.

Table 2: Summary of Potential Degradation Pathways and Products

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |

| Acidic/Basic Hydrolysis | Hydrolysis of the nitrile group to a carboxylic acid or amide. | 4-Carboxy-L-phenylalanine, 4-(Aminocarbonyl)-L-phenylalanine |

| Oxidation | Oxidation of the amino acid backbone or the aromatic ring. | Phenylacetaldehyde derivative, N-substituted pyrrole/furan derivatives[6] |

| Photolysis | Photochemical reactions such as photo-oxidation, photo-isomerization, or photolysis. | Various, including organic acids and smaller molecules[7][8] |

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on 4-Cyano-L-phenylalanine.

Objective: To investigate the degradation of 4-Cyano-L-phenylalanine under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

4-Cyano-L-phenylalanine solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Photostability chamber with controlled light exposure (UV and visible)

-

HPLC system with a UV-PDA or MS detector

-

pH meter

Procedure:

1. Hydrolytic Degradation (Acid and Base): a. Prepare solutions of 4-Cyano-L-phenylalanine in 0.1 M HCl and 0.1 M NaOH. b. Store the solutions at room temperature and an elevated temperature (e.g., 60°C). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and dilute with the mobile phase for HPLC analysis.

2. Oxidative Degradation: a. Prepare a solution of 4-Cyano-L-phenylalanine in the presence of 3% H₂O₂. b. Store the solution at room temperature, protected from light. c. At specified time points, withdraw aliquots and analyze by HPLC.

3. Photolytic Degradation: a. Expose a solution of 4-Cyano-L-phenylalanine to light in a photostability chamber, following ICH Q1B guidelines. b. A control sample should be kept in the dark under the same temperature conditions. c. At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Caption: Forced Degradation Study Workflow.

Analytical Methodology

A validated stability-indicating analytical method is essential for the accurate quantification of 4-Cyano-L-phenylalanine and its degradation products in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[9]

HPLC Method Parameters

Table 3: Recommended Starting HPLC Parameters for Method Development

| Parameter | Recommended Condition |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength where 4-Cyano-L-phenylalanine has significant absorbance (e.g., around 220-230 nm) |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Method Validation

A stability-indicating HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Objective: To validate an HPLC method for the quantification of 4-Cyano-L-phenylalanine and the separation of its degradation products.

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples and showing that the peak for 4-Cyano-L-phenylalanine is free from co-eluting peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: HPLC Method Validation Parameters.

Signaling Pathways and Logical Relationships

While 4-Cyano-L-phenylalanine itself is not directly involved in a known signaling pathway in the same manner as natural amino acids, its stability and degradation can be conceptualized as a logical pathway that influences its utility in research and development. The integrity of the molecule is paramount for its function as a spectroscopic probe or as a component of a therapeutic peptide.

Caption: Logical Pathway of Stability.

This technical guide provides a framework for understanding and evaluating the solubility and stability of 4-Cyano-L-phenylalanine. While some specific quantitative data remains to be fully elucidated in publicly available literature, the provided protocols and workflows offer a robust starting point for researchers and drug development professionals to characterize this important non-natural amino acid for their specific applications. Further research is encouraged to populate the data tables with more comprehensive and condition-specific values.

References

- 1. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Cyano-L-phenylalanine - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. heraldopenaccess.us [heraldopenaccess.us]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 4-Cyano-L-phenylalanine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and key applications of 4-Cyano-L-phenylalanine. This non-canonical amino acid is a valuable tool in drug discovery, protein engineering, and biochemical research, offering unique properties for probing and modulating biological systems.

Commercial Sources and Purity

4-Cyano-L-phenylalanine is available from a range of chemical suppliers, with purity levels suitable for various research needs. The table below summarizes the offerings from several prominent vendors. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise purity data.

| Supplier | Catalog Number (Example) | Stated Purity | Analytical Method | Available Quantities |

| Thermo Scientific Chemicals | H63572.MD | >94.0%[1] | NMR[1] | 250 mg, 1 g, 5 g[1] |

| Chem-Impex | 06638 | ≥ 99%[2] | Chiral HPLC[2] | 1 g, 5 g, 25 g, 100 g, 1 kg[2] |

| Santa Cruz Biotechnology | sc-280034 | ≥98% | Not specified | Contact for details |

| Sigma-Aldrich | Not readily available | - | - | - |

| Biosynth | FC48004 | Not specified | Not specified | Contact for details |

Note: Pricing can vary significantly between suppliers and is subject to change. It is advisable to request quotes for the desired quantities.

Key Applications and Experimental Considerations

4-Cyano-L-phenylalanine serves as a versatile building block and molecular probe in several advanced research areas:

-

Peptide Synthesis: It is a key component in the synthesis of modified peptides, enhancing their stability and activity.[2]

-

Drug Development: This compound is a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2]

-

Biochemical Research: It is utilized in studies of protein synthesis and enzyme activity to elucidate metabolic pathways and protein interactions.[2]

-

Infrared (IR) Spectroscopy: The cyano group serves as a unique vibrational probe to study protein structure and dynamics.

-

Fluorescence Resonance Energy Transfer (FRET): It can act as a fluorescence donor in FRET pairs to measure molecular distances and interactions.

Experimental Protocol: Incorporation of 4-Cyano-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating 4-Cyano-L-phenylalanine into a peptide sequence using a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

Materials:

-

Fmoc-4-cyano-L-phenylalanine

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

HPLC-grade water and acetonitrile

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-4-cyano-L-phenylalanine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Purification and Analysis:

-

Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Visualizing Workflows and Pathways

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of 4-Cyano-L-phenylalanine for laboratory use.

Caption: Procurement and QC workflow for 4-Cyano-L-phenylalanine.

General Peptide Synthesis Workflow

This diagram outlines the major stages of incorporating 4-Cyano-L-phenylalanine into a peptide using solid-phase synthesis.

Caption: Solid-phase synthesis of a 4-Cyano-L-phenylalanine-containing peptide.

References

Probing Molecular Environments: A Technical Guide to the Nitrile Vibrational Frequency of 4-Cyano-L-phenylalanine

For Immediate Release

This technical guide provides a comprehensive analysis of the nitrile vibrational frequency of 4-Cyano-L-phenylalanine (pCNPhe), an unnatural amino acid increasingly utilized as a site-specific infrared (IR) and Raman probe in biological research. Addressed to researchers, scientists, and drug development professionals, this document details the factors influencing the nitrile group's characteristic frequency, summarizes quantitative data, and outlines the experimental protocols for its measurement.

Introduction: 4-Cyano-L-phenylalanine as a Vibrational Reporter

4-Cyano-L-phenylalanine is a powerful tool for investigating local protein structure, dynamics, and electrostatic environments. Its nitrile group (C≡N) possesses a vibrational stretching mode that absorbs in a spectral region (typically 2150–2250 cm⁻¹) which is free from interference from the natural vibrational modes of proteins.[1] This unique spectral window, combined with the nitrile frequency's acute sensitivity to its immediate surroundings, makes pCNPhe an exceptional probe for detailed molecular studies. The frequency of this nitrile stretch provides a direct readout of the local polarity, hydrogen-bonding interactions, and electric fields within a protein or other biomolecular systems.[1][2][3]

Factors Influencing the Nitrile Vibrational Frequency

The precise vibrational frequency of the pCNPhe nitrile group is modulated by several key factors. Understanding these influences is critical for the accurate interpretation of spectroscopic data.

-

Solvent Polarity and Dielectric Environment: The nitrile stretching frequency is highly dependent on the polarity of its environment.[1] A well-documented phenomenon is the blue shift (increase in frequency) observed when pCNPhe is transferred from a nonpolar solvent to a polar one. For instance, a blue shift of approximately 8.0-8.7 cm⁻¹ occurs when moving from tetrahydrofuran (THF), which mimics a buried, hydrophobic protein interior, to a highly polar aqueous solution.[1][4] This solvatochromic shift is a direct consequence of the changing dielectric environment.

-

Hydrogen Bonding: The formation of hydrogen bonds directly with the nitrogen atom of the nitrile group typically leads to a blue shift in the vibrational frequency.[2][5] The strength and geometry of these hydrogen bonds, whether with water molecules or amino acid side chains like histidine, can be inferred from the magnitude of this shift.[4][6]

-

Local Electric Fields (Vibrational Stark Effect): Nitriles are sensitive to local electrostatic fields, a phenomenon known as the vibrational Stark effect (VSE).[1][7] The vibrational frequency shifts linearly with the strength of the electric field projected along the C≡N bond axis.[2][7] This property allows pCNPhe to function as a molecular voltmeter, mapping the electric fields within protein active sites or at membrane interfaces. Aromatic nitriles, like that in pCNPhe, exhibit strong field sensitivity, with Stark tuning rates in the range of ~0.4–1.1 cm⁻¹/(MV/cm).[7]

-

Temperature: The nitrile stretching frequency exhibits a linear dependence on temperature. As temperature increases, the frequency typically decreases.[1] Infrared studies have reported a frequency-temperature line slope (FTLS) of approximately -0.048 cm⁻¹/°C for pCNPhe in an aqueous solution, a change attributed to a more homogeneous environment at higher temperatures.[1] Raman spectroscopy has shown a similar, though slightly smaller, temperature dependence of -0.034 cm⁻¹/°C.[1]

-

Isotopic Substitution: Replacing the carbon (¹²C) or nitrogen (¹⁴N) atoms of the nitrile group with their heavier isotopes (¹³C or ¹⁵N) causes a predictable red shift (decrease) in the vibrational frequency due to the increased reduced mass of the oscillator.[8][9] For the four isotopomers (¹²C¹⁴N, ¹²C¹⁵N, ¹³C¹⁴N, and ¹³C¹⁵N), the frequencies in water are separated by approximately 27 cm⁻¹ each.[8][9] This technique is invaluable for unambiguously assigning the nitrile stretching band in complex spectra and for multi-site probing.[10]

Quantitative Data Summary

The following table summarizes experimentally determined nitrile symmetric stretching frequencies for 4-Cyano-L-phenylalanine under various conditions.

| Condition/Environment | Method | Nitrile Frequency (νC≡N) in cm⁻¹ | Reference(s) |

| Solvent Study | |||

| Aqueous Buffer (H₂O) | Raman | 2237.9 | [1] |

| Tetrahydrofuran (THF) | Raman | 2229.5 | [1] |

| Temperature Dependence (in H₂O) | |||

| 2.2 °C | IR | 2238.2 | [1] |

| 82.2 °C | IR | 2234.3 | [1] |

| Protein-Incorporated | |||

| sfGFP (Site 74, H-bonded to His199) | IR | High-frequency component | [4] |

| sfGFP (Site 133, Solvent-exposed) | IR | FTLS: -4.2 x 10⁻² cm⁻¹/°C | [4] |

| sfGFP (Site 149, Partially buried) | IR | FTLS: -2.5 x 10⁻² cm⁻¹/°C | [4] |

| Isotopic Substitution (in H₂O) | |||

| Phe-¹²C¹⁴N | IR | (Highest Frequency) | [8][9] |

| Phe-¹²C¹⁵N | IR | ~27 cm⁻¹ lower than ¹²C¹⁴N | [8][9] |

| Phe-¹³C¹⁴N | IR | ~54 cm⁻¹ lower than ¹²C¹⁴N | [8][9] |

| Phe-¹³C¹⁵N | IR | ~81 cm⁻¹ lower than ¹²C¹⁴N | [8][9] |

Experimental Protocols

Accurate determination of the nitrile vibrational frequency relies on precise spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) and UV Resonance Raman Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared light by the sample. It is a robust method for determining the nitrile stretching frequency in a variety of states.

-

Instrumentation: A typical setup includes a Bruker Vertex 70 FTIR spectrometer or equivalent.

-

Light Source: A Globar source is commonly used for the mid-IR region.

-

Optics: A KBr beamsplitter directs the IR beam.

-

Sample Cell: Samples are often held in a transmission cell composed of calcium fluoride (CaF₂) windows, which are transparent in the region of interest. A path length of approximately 50 μm is standard.

-

Detector: A liquid nitrogen-cooled mercury cadmium telluride (MCT) detector provides high sensitivity.

-

Data Acquisition: Spectra are typically recorded at a resolution of 2 cm⁻¹.

-

Sample Preparation: For solution studies, pCNPhe is dissolved in the solvent of interest. For protein studies, the purified protein containing site-specifically incorporated pCNPhe is prepared in a suitable buffer.

UV Resonance Raman Spectroscopy

UV Resonance Raman spectroscopy offers significantly enhanced sensitivity compared to IR spectroscopy, with detection limits approximately 100-fold lower (~10 μM).[1][11] This technique is particularly advantageous for dilute protein samples.

-

Instrumentation: A deep-UV Raman spectrometer is required.

-

Excitation Source: A tunable pulsed laser, such as a frequency-quadrupled Ti:Sapphire laser, is used. Optimal signal-to-noise ratios for pCNPhe are achieved with excitation wavelengths of 229 nm and 244 nm, which are in resonance with the amino acid's electronic transitions.[1]

-

Laser Power: Low laser power, typically around 1 mW at the sample, is used to avoid sample degradation.

-

Sample Preparation: Aqueous solutions of pCNPhe or the corresponding protein are prepared. For quantitative measurements, an internal standard can be used.

-

Data Acquisition: Raman scattered light is collected and analyzed by the spectrometer. Acquisition times are typically several minutes per spectrum.

Visualization of Influencing Factors

The interplay of factors affecting the nitrile vibrational frequency can be visualized as a logical workflow. The local environment of the nitrile group dictates the cumulative effect of polarity, hydrogen bonding, and electric fields, which ultimately determines the observed frequency.

Caption: Factors influencing the nitrile vibrational frequency of 4-Cyano-L-phenylalanine.

Conclusion

4-Cyano-L-phenylalanine has proven to be a versatile and highly informative vibrational probe for interrogating complex biological systems at the molecular level. Its nitrile stretching frequency serves as a sensitive reporter on the local microenvironment, providing quantitative insights into solvent accessibility, hydrogen-bonding networks, and electrostatic interactions. The continued application of FTIR and UV Resonance Raman spectroscopy to pCNPhe-labeled proteins, guided by a robust understanding of the principles outlined in this guide, will undoubtedly continue to advance our knowledge in protein science and drug development.

References

- 1. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

An In-depth Technical Guide to the Intrinsic Fluorescence of 4-Cyano-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-L-phenylalanine (pCNPhe) is a non-natural amino acid that has garnered significant attention as a versatile spectroscopic probe for investigating protein structure, dynamics, and interactions. Its unique photophysical properties, particularly its intrinsic fluorescence, offer a sensitive tool for reporting on local molecular environments. This technical guide provides a comprehensive overview of the core fluorescence characteristics of pCNPhe, detailed experimental protocols for its use, and a summary of its key quantitative data.

The utility of pCNPhe stems from the sensitivity of its fluorescence quantum yield and lifetime to the surrounding environment.[1][2] For instance, the exclusion of water, a common event in protein folding and binding, leads to a notable decrease in the fluorescence intensity of pCNPhe.[1] This makes it an invaluable probe for monitoring processes such as protein folding, aggregation, and membrane interactions.[1] Furthermore, its fluorescence can be modulated by pH and quenched by proximity to other amino acid residues, such as tryptophan and tyrosine, enabling its use in FRET-based distance measurements and for probing conformational changes.[1][2][3]

Quantitative Fluorescence Properties

The fluorescence of 4-Cyano-L-phenylalanine is highly dependent on the solvent environment. The following tables summarize key quantitative data on its photophysical properties in various solvents.

Table 1: Photophysical Properties of 4-Cyano-L-phenylalanine in Various Solvents

| Solvent | Kamlet-Taft α parameter | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Radiative Decay Rate (k_r, 10^7 s⁻¹) | Non-radiative Decay Rate (k_nr, 10^7 s⁻¹) |

| Water | 1.17 | 0.12 | 7.0 | 1.7 | 12.6 |

| Methanol | 0.98 | 0.11 | 6.8 | 1.6 | 13.1 |

| Ethanol | 0.86 | 0.10 | 6.5 | 1.5 | 13.8 |

| 1-Propanol | 0.84 | 0.09 | 6.2 | 1.5 | 14.6 |

| 2-Propanol | 0.76 | 0.08 | 5.8 | 1.4 | 15.8 |

| Acetonitrile | 0.19 | 0.04 | 2.5 | 1.6 | 38.4 |

| Tetrahydrofuran | 0.00 | 0.03 | 1.8 | 1.7 | 53.9 |

Data sourced from Serrano et al., Chem Phys Lett. 2010;487:303–306.[1] The Kamlet-Taft α parameter is a measure of the solvent's hydrogen bond donating ability.

Table 2: Excitation and Emission Maxima of 4-Cyano-L-phenylalanine

| Environment | Excitation Maximum (λ_ex, nm) | Emission Maximum (λ_em, nm) |

| Aqueous Buffer | ~275-280 | ~290-300 |

| Peptides (in aqueous buffer) | ~240 | ~291 |

Note: Excitation and emission maxima can vary slightly depending on the specific peptide sequence and buffer conditions.

Key Experimental Protocols

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield of pCNPhe is typically determined relative to a standard of known quantum yield.

Methodology:

-

Sample Preparation: Prepare solutions of the pCNPhe sample and a reference standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectra: Record the absorption spectra of both the sample and the reference standard using a UV-Vis spectrophotometer.

-

Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the reference standard at the same excitation wavelength.

-

Calculation: The quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s² / η_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.